molecular formula C26H26N2 B10911518 4-methyl-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-methyl-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10911518
M. Wt: 366.5 g/mol
InChI Key: PXZLIQWTNHRWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound with a unique structure characterized by multiple methyl and phenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 4-methyl-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of methyl and phenyl groups: This step involves the alkylation and arylation of the pyrazole ring using appropriate reagents such as methyl iodide and phenylboronic acid under palladium-catalyzed conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-methyl-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-methyl-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-methyl-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with similar compounds such as:

    1-methyl-4-benzylpiperazine: A stimulant drug with a similar benzyl group but different core structure.

    4-methyl-1,1’-biphenyl: A simpler compound with a similar methyl and phenyl substitution pattern but lacking the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

4-methyl-3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C26H26N2/c1-18-5-11-22(12-6-18)17-28-26(24-15-9-20(3)10-16-24)21(4)25(27-28)23-13-7-19(2)8-14-23/h5-16H,17H2,1-4H3

InChI Key

PXZLIQWTNHRWMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)C)C)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.